molecular formula C11H12FNO B13250121 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B13250121
M. Wt: 193.22 g/mol
InChI Key: GMYNJYUMIFYTFP-UHFFFAOYSA-N
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Description

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C11H12FNO.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine typically involves the reaction of 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid with appropriate amine derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine is unique due to its specific structural features, such as the presence of a fluorine atom and an amine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanamine

InChI

InChI=1S/C11H12FNO/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13/h3-5,7H,13H2,1-2H3

InChI Key

GMYNJYUMIFYTFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(C)N

Origin of Product

United States

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